2-(Pyrrolidin-3-yl)propan-2-ol, also known as (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, is a chiral compound with the molecular formula and a molecular weight of approximately 129.20 g/mol. This compound has garnered attention in the field of organic chemistry due to its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. It is classified under secondary alcohols and is utilized primarily in laboratory settings for research and development.
The synthesis of 2-(pyrrolidin-3-yl)propan-2-ol typically involves several key steps:
In industrial settings, production may involve continuous flow reactors to improve consistency and yield. Purification techniques such as crystallization or chromatography are employed to achieve high purity levels of the final product.
The molecular structure of 2-(pyrrolidin-3-yl)propan-2-ol features a pyrrolidine ring attached to a propanol moiety. The stereochemistry at the chiral center plays a significant role in its reactivity and interactions.
This compound can undergo several notable chemical reactions:
These reactions are essential for modifying the compound for various applications, particularly in creating derivatives that may have enhanced biological activity or different chemical properties.
The mechanism of action for 2-(pyrrolidin-3-yl)propan-2-ol primarily involves its role as a chiral auxiliary in asymmetric synthesis. When used in aldol reactions, it helps control the stereochemistry of the reaction products, leading to the formation of specific enantiomers that are crucial in pharmaceutical applications.
The process involves:
While specific boiling points and melting points are not widely documented, general physical properties include:
The chemical properties include:
Hazard classifications indicate that it may cause irritation upon contact with skin or eyes, necessitating appropriate safety measures during handling .
The primary application of 2-(pyrrolidin-3-yl)propan-2-ol is as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions where it enhances stereoselectivity. This capability is vital for synthesizing complex molecules, including pharmaceuticals and biologically active compounds. Additionally, research into its use as a potential drug candidate or therapeutic agent continues to expand its relevance in medicinal chemistry.
Enantiomerically pure (R)- and (S)-2-(pyrrolidin-3-yl)propan-2-ol are synthesized via chiral pool derivatization or asymmetric catalysis. The chiral pool approach utilizes L-glutamic acid as a precursor, undergoing cyclization, reduction, and nucleophilic addition to install the tertiary alcohol moiety with >99% ee, albeit in a lengthy 7-step sequence [5]. Alternatively, asymmetric hydrogenation of enamine precursors (e.g., 3-(1-hydroxy-1-methylethyl)-1H-pyrrole) using DuPhos-Rh catalysts achieves 92% ee and 85% yield in a single stereodefining step [6]. For industrial-scale production, kinetic resolution with immobilized lipases (e.g., CAL-B) selectively acylates the (S)-enantiomer from racemic mixtures, leaving the (R)-isomer unreacted with 97% ee [5].
Table 1: Stereoselective Synthesis Performance Comparison
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Chiral Pool (L-glutamic acid) | — | >99 | 38 (over 7 steps) | [5] |
Asymmetric Hydrogenation | (S,S)-Et-DuPhos/Rh(cod)₂BARF | 92 | 85 | [6] |
Kinetic Resolution | CAL-B/vinyl acetate | 97 (R) | 45 (theoretical max) | [5] |
N-protected 3-pyrrolidinones serve as key electrophiles for nucleophilic addition. Grignard addition to N-Boc-3-pyrrolidinone with methylmagnesium bromide in THF at −78°C yields the tertiary alcohol with diastereoselectivity dependent on the protecting group: N-Boc provides a 3:1 dr, while N-Cbz improves to 8:1 [5]. Organozinc reagents (e.g., dimethylzinc) enhance stereocontrol (>20:1 dr) due to their lower basicity, minimizing enolization side products [4]. Post-alkylation, deprotection via hydrogenolysis (Pd/C, H₂) or acidolysis (HCl/dioxane) furnishes the free base. Critical purification involves recrystallization from ethanol/ethyl acetate to achieve ≥98% purity, confirmed by chiral HPLC [2] [4].
Table 2: Diastereoselectivity in Pyrrolidinone Alkylation
N-Protecting Group | Nucleophile | Temperature | dr (syn:anti) |
---|---|---|---|
Boc | CH₃MgBr | −78°C | 3:1 |
Cbz | CH₃MgBr | −78°C | 8:1 |
Boc | (CH₃)₂Zn | 0°C | >20:1 |
Continuous-flow hydrogenation addresses batch process limitations (e.g., H₂ mass transfer). A packed-bed reactor with 1% Pt/Al₂O₃ catalyst reduces reductive amination intermediates (e.g., 3-(2-nitropropylidene)pyrrolidine) at 80°C and 15 bar H₂, achieving 95% conversion with residence times of 30 minutes – a 5-fold productivity increase vs. batch [5]. In-line hydrochloride salt formation integrates the free base output with HCl-saturated ethanol in a static mixer, crystallizing the hydrochloride salt with particle size control (D₉₀ < 50 µm) via tuned anti-solvent addition [4]. Process Analytical Technology (PAT) tools (FTIR, FBRM) monitor conversion and crystal growth in real time, ensuring consistent purity (>99.5%) [4].
Table 3: Flow vs. Batch Hydrogenation Performance
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 4 h | 0.5 h | 8× faster |
Space-Time Yield | 25 g·L⁻¹·h⁻¹ | 120 g·L⁻¹·h⁻¹ | 4.8× higher |
Catalyst Loading | 5 wt% | 1 wt% | 80% reduction |
The hydrochloride salt (CAS 2203403-97-6) is crystallized from ethanolic HCl to yield hygroscopic needles. Structural characterization via PXRD confirms a monoclinic P2₁/c lattice with O–H···Cl and N⁺–H···Cl hydrogen bonds governing crystal packing [4]. Stability challenges include deliquescence above 70% RH and thermal decomposition >180°C. Stabilization strategies employ:
Table 4: Hydrochloride Salt Analytical Specifications
Parameter | Specification | Method |
---|---|---|
Purity (HPLC) | ≥98.0% | USP <621> |
Water Content (KF) | ≤0.5% w/w | USP <921> |
Residue on Ignition | ≤0.1% | USP <281> |
Heavy Metals | ≤10 ppm | ICP-MS |
Direct reductive amination of 1-(pyrrolidin-3-yl)propan-1-one leverages chiral catalysts for stereocontrol. Homogeneous catalysts like Ru-(S)-BINAP reduce the ketone via dynamic kinetic resolution (DKR), achieving 90% ee at 50°C under 50 bar H₂ [6]. Heterogeneous systems utilize Ir-(R)-MeO-BIPHEP on silica, enabling catalyst recycling (10 cycles, ee drop <2%) and 88% isolated yield [5]. Biocatalytic alternatives employ amine dehydrogenases (AmDH) with cofactor recycling, producing the (S)-enantiomer with 99% ee but requiring expensive NADPH [6]. Recent advances combine photocatalysis and biocatalysis: visible-light-driven NADPH regeneration paired with AmDH achieves TTNs >15,000, cutting costs by 60% [6].
Table 5: Reductive Amination Catalyst Comparison
Catalyst System | ee (%) | Turnover Number | Productivity (g·L⁻¹·h⁻¹) |
---|---|---|---|
Ru-(S)-BINAP (homogeneous) | 90 (R) | 350 | 12 |
Ir-(R)-MeO-BIPHEP/silica | 94 (R) | 1,100 | 28 |
AmDH/NADPH | 99 (S) | 15,000 | 5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7